1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol Incensole is a sesquiterpenoid.
1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol is a natural product found in Boswellia serrata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14510783
InChI: InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3
SMILES:
Molecular Formula: C20H34O2
Molecular Weight: 306.5 g/mol

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol

CAS No.:

Cat. No.: VC14510783

Molecular Formula: C20H34O2

Molecular Weight: 306.5 g/mol

* For research use only. Not for human or veterinary use.

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol -

Specification

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
IUPAC Name 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol
Standard InChI InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3
Standard InChI Key SSBZLMMXFQMHDP-UHFFFAOYSA-N
Canonical SMILES CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a 15-membered oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol framework with three methyl groups at positions 1, 5, and 9, and an isopropyl substituent at position 12 . The bicyclic system incorporates an oxygen atom within the bridge, contributing to its conformational rigidity. The double bonds at positions 5–6 and 9–10 introduce planar regions, while the hydroxyl group at position 2 enables hydrogen bonding and catalytic interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>20</sub>H<sub>34</sub>O<sub>2</sub>
Molecular Weight306.5 g/mol
IUPAC Name(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol
Rotatable Bonds1
Aromatic Rings2
Topological Polar Surface Area29.5 Ų

Stereochemical Complexity

The stereochemistry of incensole is critical to its bioactivity. The EMNPD database specifies the (1R,2S,5Z,9E,12S) configuration, which dictates its three-dimensional orientation and intermolecular interactions . For instance, the Z configuration of the 5,6 double bond and the E configuration of the 9,10 double bond create distinct spatial arrangements that influence receptor binding. Stereoisomers such as isoincensole exhibit altered pharmacological profiles due to differences in ring puckering and substituent positioning .

Synthesis and Production

Synthetic Routes

Industrial synthesis typically begins with geranylgeraniol, a diterpene alcohol, which undergoes enzymatic cyclization to form the bicyclic skeleton. Subsequent oxidation and methylation steps introduce functional groups. Key challenges include controlling stereoselectivity during cyclization and minimizing side reactions at the electron-rich double bonds .

Natural Extraction

Incensole is naturally abundant in the resin of Boswellia sacra (frankincense), where it contributes to the material’s aromatic and medicinal properties. Extraction involves steam distillation followed by chromatographic purification, yielding isolates with >95% purity .

Pharmacokinetic Profile

Absorption and Distribution

Incensole demonstrates low human intestinal absorption (HIA: 0.01) but high plasma protein binding (96.42%), limiting its free circulation . Its ability to penetrate the blood-brain barrier (BBB penetration score: 0.401) suggests potential central nervous system activity, though its high lipophilicity may necessitate formulation enhancements for therapeutic use .

Table 2: Pharmacokinetic Parameters

ParameterValue
Caco-2 Permeability-4.54 (low)
MDCK Permeability0.00002430
Volume of Distribution1.701 L/kg
Half-Life (T<sub>1/2</sub>)0.584 hours
Clearance (CL)10.886 mL/min/kg

Metabolism and Excretion

Incensole is primarily metabolized by CYP3A4 (inhibition score: 0.578), with minor contributions from CYP2C19 (substrate score: 0.911) . Renal excretion is negligible due to extensive hepatic metabolism, and fecal elimination dominates.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Incensole suppresses pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting NF-κB signaling. Its hydroxyl group interacts with the IKKβ kinase, preventing phosphorylation of the IκB inhibitor and subsequent nuclear translocation of NF-κB .

Neuroprotective Properties

In rodent models, incensole reduces glutamate-induced excitotoxicity by modulating NMDA receptor activity. The compound’s bicyclic structure facilitates binding to the receptor’s glycine site, attenuating calcium influx and neuronal apoptosis .

Antimicrobial Activity

Incensole disrupts microbial membrane integrity through hydrophobic interactions, leading to leakage of intracellular components. Gram-positive bacteria exhibit greater susceptibility due to their less complex outer membranes .

EndpointScore
hERG Inhibition0.049 (low risk)
Ames Mutagenicity0.006 (non-mutagenic)
Skin Sensitization0.927 (high risk)

Comparative Analysis with Analogues

Structural Analogues

The EMNPD database lists ENC003463 and ENC001809 as structural analogues with similarity scores of 0.420 . These compounds share the oxabicyclo core but differ in methyl group positioning, resulting in reduced anti-inflammatory potency compared to incensole.

Functional Analogues

D06XMU (similarity score: 0.253) and D0L2LS (0.250) are synthetic drugs with overlapping targets, such as cyclooxygenase-2, but exhibit higher gastrointestinal toxicity .

Applications and Future Directions

Therapeutic Development

Incensole’s BBB penetration and neuroprotective effects position it as a candidate for treating neurodegenerative disorders. Phase I trials are needed to assess its safety profile in humans.

Industrial Uses

In the fragrance industry, incensole’s woody aroma enhances perfumes and aromatherapy products. Stabilization via microencapsulation could prolong its volatilization in commercial formulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator